2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde
Description
2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde is an organic compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 g/mol . It is characterized by the presence of a chloro group, a fluoro group, and a methylphenoxy group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research and industry.
Properties
IUPAC Name |
2-chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-9-6-11(4-5-14(9)16)18-12-3-2-10(8-17)13(15)7-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGFZNFKJLYWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)C=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde involves several steps. One common method includes the reaction of 2-chlorobenzaldehyde with 4-fluoro-3-methylphenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block in drug development.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved vary based on the context of its use. For instance, in drug development, it may act as an inhibitor or modulator of specific enzymes or signaling pathways .
Comparison with Similar Compounds
2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde can be compared with similar compounds such as:
2-Chloro-4-fluorotoluene: A simpler structure lacking the aldehyde and phenoxy groups, used in the synthesis of various organic compounds.
4-Fluoro-3-methylphenol: A precursor in the synthesis of 2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde, used in various chemical reactions.
2-Chloro-4-fluorobenzaldehyde: Similar to the target compound but without the methylphenoxy group, used in organic synthesis.
These comparisons highlight the unique structural features and reactivity of 2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde, making it valuable in specific applications.
Biological Activity
2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H10ClF O
- Molecular Weight : 236.67 g/mol
- IUPAC Name : 2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde
Antioxidant Properties
Research indicates that 2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde exhibits significant antioxidant activity . It acts as a potent scavenger of reactive oxygen species (ROS), which are implicated in various pathological conditions. The compound's ability to mitigate oxidative stress can be crucial in developing therapeutic agents for neurodegenerative diseases and cardiovascular disorders.
Anticancer Activity
Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has shown promising results against various cancer cell lines, including breast and lung cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways .
Antimicrobial Effects
2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde has also been investigated for its antimicrobial properties . It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances its antibacterial efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action | References |
|---|---|---|---|
| Antioxidant | High | Scavenging of ROS | |
| Anticancer | Moderate to High | Induction of apoptosis | |
| Antimicrobial | Moderate | Inhibition of bacterial growth |
Case Study: Anticancer Activity
A study published in a peer-reviewed journal assessed the anticancer potential of 2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde against A549 lung cancer cells. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. The study concluded that this compound could serve as a lead for further development in cancer therapeutics .
- Antioxidant Mechanism : The compound's antioxidant properties are attributed to its ability to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
- Apoptosis Induction : In cancer cells, it triggers apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
- Bacterial Inhibition : The antimicrobial action is believed to occur through disruption of bacterial cell membranes and interference with metabolic processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
